

Structure-activity relationship of Dimethoxymethamphetamine analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethoxymethamphetamine*

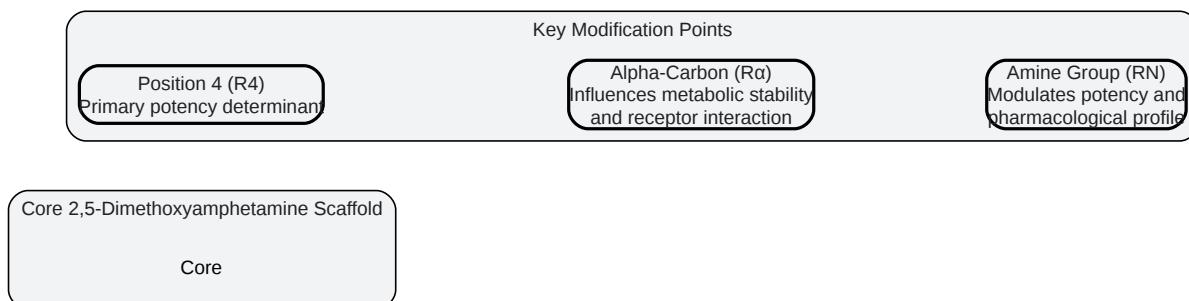
Cat. No.: *B8680141*

[Get Quote](#)

An In-depth Technical Guide to the Structure-Activity Relationship of **Dimethoxymethamphetamine** Analogs

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for analogs of dimethoxyamphetamine, with a primary focus on the 2,5-dimethoxy-substituted phenethylamine scaffold. These compounds, particularly the 4-substituted derivatives known as the DOx series, are potent agonists of the serotonin 5-HT_{2A} receptor, the principal target for classical psychedelic agents.^{[1][2]} This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of how specific structural modifications to the parent molecule influence receptor affinity, functional potency, and pharmacological profile. We will dissect the causality behind experimental choices in analog design, present detailed methodologies for synthesis and evaluation, and summarize key SAR data to guide future research and development in this chemical space.


Introduction: The 2,5-Dimethoxyamphetamine Scaffold

The term "**Dimethoxymethamphetamine**" is not standard; the core of scientific research in this area has focused on 2,5-Dimethoxyamphetamine (2,5-DMA) and its derivatives. 2,5-DMA itself is largely inactive as a psychedelic.^[3] However, it serves as the parent compound for a

series of highly potent psychedelic drugs, most notably the "DOx" family, which are 4-substituted-2,5-dimethoxyamphetamines.[3][4]

These molecules belong to the phenethylamine class, which is characterized by a phenyl ring connected to an amino group by a two-carbon chain.[5] Their psychedelic effects are primarily mediated by agonist activity at the serotonin 5-HT_{2A} receptor.[2][6] Understanding the SAR of this scaffold is critical for designing novel ligands with improved selectivity and tailored pharmacological properties, which may have therapeutic potential for conditions like treatment-resistant depression and PTSD.[7]

The fundamental structure provides several key points for modification, each having a profound impact on the molecule's interaction with its biological targets.

[Click to download full resolution via product page](#)

Caption: Core 2,5-Dimethoxyamphetamine scaffold with key modification points.

The Crucial Role of Phenyl Ring Substitution

The most dramatic modulation of pharmacological activity in the 2,5-DMA series comes from substitution at the 4-position of the phenyl ring. The addition of small, electron-rich, and metabolically stable groups at this position can increase 5-HT_{2A} receptor affinity and potency by several orders of magnitude compared to the unsubstituted parent compound.

SAR at the 4-Position: The Genesis of the DOx Series

The choice to explore the 4-position was driven by the hypothesis that a substituent here could enhance binding by occupying a specific hydrophobic pocket within the 5-HT_{2A} receptor. This proved to be highly successful.

- Hydrogen (2,5-DMA): The parent compound is considered inactive or a very weak stimulant at typical doses.^[3] It has a low affinity for the 5-HT_{2A} receptor.^[3]
- Methyl (DOM): The addition of a small methyl group results in 2,5-Dimethoxy-4-methylamphetamine (DOM). This compound is a potent psychedelic with a long duration of action.^{[6][8]} Its potency is roughly 100 times that of mescaline.^[9]
- Halogens (DOB, DOC, DOI): Replacing the methyl group with larger, more lipophilic halogens further increases potency. 2,5-dimethoxy-4-bromoamphetamine (DOB) and 2,5-dimethoxy-4-iodoamphetamine (DOI) are among the most potent and selective 5-HT_{2A} agonists in this class.^{[4][10]} DOI is a widely used tool in pharmacological research to probe the 5-HT_{2A} system, although it is not perfectly selective over 5-HT_{2B/2C} subtypes.^[10]

The general trend for potency at the 4-position is: I > Br > Cl > CH₃ > H. This correlation with the size and lipophilicity of the substituent underscores its importance in receptor pocket interactions.

The Role of the 2,5-Dimethoxy Groups

The methoxy groups at the 2 and 5 positions are critical for activity. It is theorized that the oxygen atoms of these groups interact with key residues in the 5-HT_{2A} receptor binding site, possibly through hydrogen bonding, mimicking the interaction of the 5-hydroxyl group of serotonin.^{[1][2]} Altering this substitution pattern, for example to 3,4-dimethoxy, results in compounds with a drastically different pharmacological profile, typically with more stimulant and less psychedelic activity, mediated by effects on dopamine and norepinephrine transporters.

Modifications to the Alkylamine Side Chain

While phenyl ring substitution governs potency, modifications to the side chain fine-tune the compound's metabolic stability and pharmacological character.

The Alpha-Methyl (α -CH₃) Group

The presence of a methyl group on the alpha-carbon (the carbon adjacent to the phenyl ring) defines these compounds as amphetamines rather than phenethylamines. This single structural feature has two primary consequences:

- **Metabolic Stability:** The α -methyl group provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO). This significantly increases the bioavailability and prolongs the duration of action compared to its phenethylamine counterparts (the 2C-x series).
- **Chirality:** The α -methyl group creates a chiral center. For the DOx series, the (R)-(-) enantiomer is the more potent and active isomer at the 5-HT_{2A} receptor.^[6]

The Amine (NH₂) Group

Modification of the terminal amine group has a significant impact on activity.

- **Primary Amine (-NH₂):** This is characteristic of the DOM, DOB, and DOI series.
- **N-Methylation (-NHCH₃):** Adding a methyl group to the amine (creating a "methamphetamine" analog) generally reduces 5-HT_{2A} agonist potency.
- **N-Benzyl Substitution (NBOMe series):** While technically a different class, the N-(2-methoxybenzyl) substitution on related phenethylamines (the 25x-NBOMe series) dramatically increases potency to the sub-nanomolar range.^[11] However, this same substitution applied to the DOx series (e.g., DOM-NBOMe) does not yield a similar increase in potency and may even result in attenuated effects, highlighting a complex interplay between the α -methyl group and N-substituents.^[11]

Pharmacological Profile: Receptor Selectivity and Functional Activity

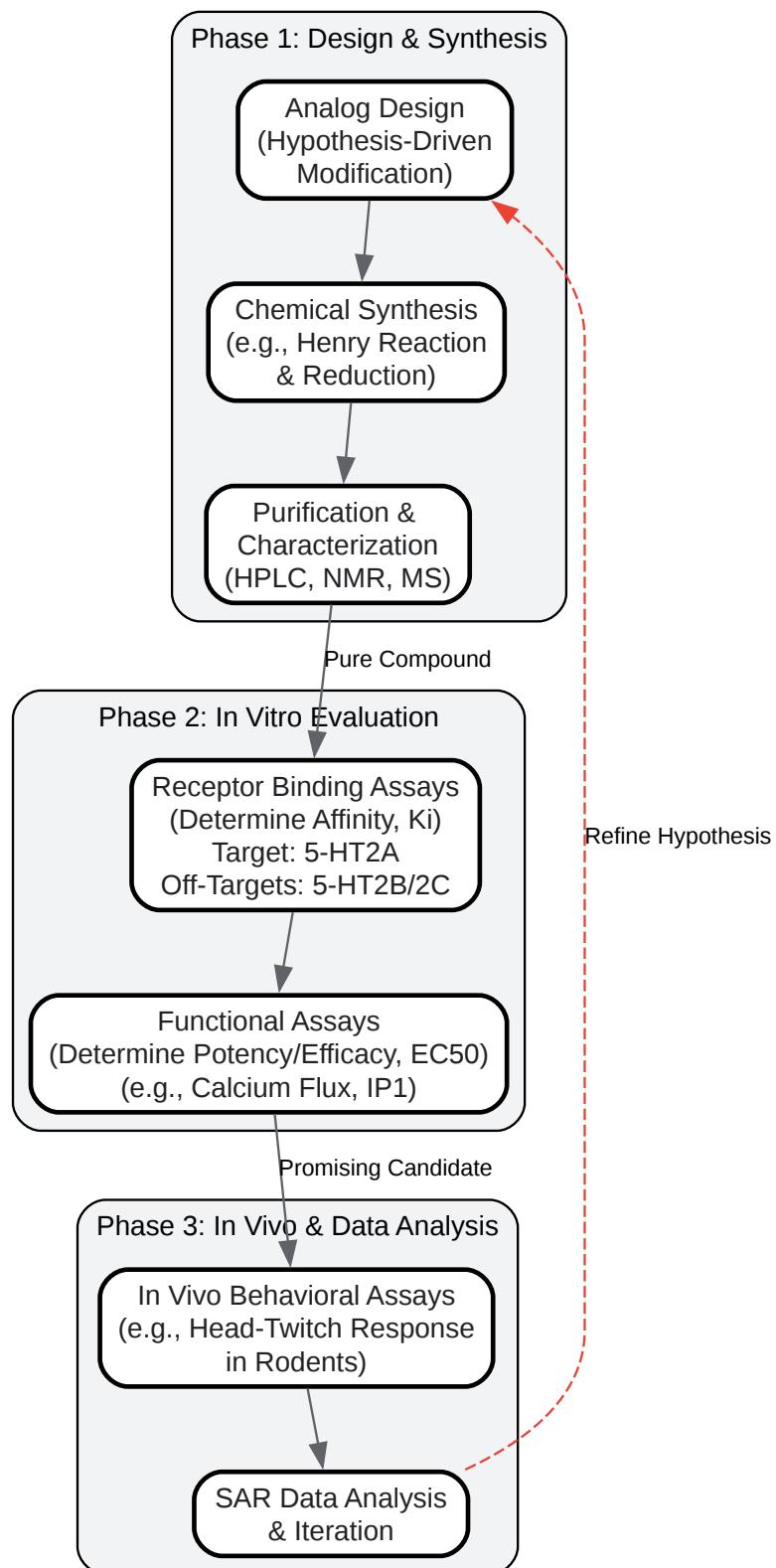
A compound's clinical potential and safety profile are defined not just by its primary target affinity, but by its activity across a range of related receptors.

The Serotonin 5-HT₂ Receptor Family

The 5-HT₂ receptor family consists of three subtypes: 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C}. These receptors share considerable structural homology, making the design of subtype-selective ligands challenging.[10]

- 5-HT_{2A}: Agonism at this receptor is believed to mediate the primary psychedelic and therapeutic effects.[6][10]
- 5-HT_{2C}: This receptor is also activated by many DOx compounds and may contribute to some of the subjective effects.[6]
- 5-HT_{2B}: This is a critical off-target to consider. Chronic activation of the 5-HT_{2B} receptor has been linked to cardiac valvulopathy (heart valve disease), a serious safety concern that led to the withdrawal of the drug fenfluramine.[12] Therefore, a crucial step in the development of any new 5-HT_{2A} agonist is to ensure it has minimal activity at the 5-HT_{2B} receptor.

Data Summary: Receptor Binding Affinities (Ki, nM)


The following table summarizes the binding affinities of representative 2,5-DMA analogs at the human 5-HT₂ receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound	4-Substituent	5-HT _{2A} Ki (nM)	5-HT _{2B} Ki (nM)	5-HT _{2C} Ki (nM)
2,5-DMA	-H	2502[3]	>10,000	>10,000
DOM	-CH ₃	62.7	131	24.5
DOB	-Br	3.1	10.4	1.0
DOI	-I	1.8	3.8	0.8

Note: Data is compiled from various sources and assays; direct comparison should be made with caution. The general trend in potency is consistently observed.

Experimental Workflows for SAR Analysis

A systematic investigation of SAR requires a robust and repeatable workflow, from chemical synthesis to comprehensive pharmacological evaluation. The trustworthiness of the data relies on this self-validating system.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure-activity relationship (SAR) analysis of novel analogs.

Protocol 1: Generalized Synthesis of a 4-Substituted-2,5-DMA Analog (e.g., DOM)

Causality: This procedure utilizes a Henry condensation followed by a lithium aluminum hydride (LAH) reduction. The Henry reaction is a classic C-C bond-forming reaction ideal for creating the nitrostyrene intermediate from an aldehyde. LAH is a powerful reducing agent capable of reducing both the nitro group and the alkene in a single step to yield the final amine product.

- Step 1: Nitrostyrene Formation (Henry Reaction)
 - Dissolve 1.0 equivalent of 2,5-dimethoxy-4-methylbenzaldehyde in nitroethane (which acts as both solvent and reactant).
 - Add 0.2 equivalents of ammonium acetate as a catalyst.
 - Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and remove the excess nitroethane under reduced pressure.
 - Recrystallize the resulting solid from ethanol or methanol to yield the pure 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene intermediate.
- Step 2: Reduction to Amphetamine (LAH Reduction)
 - In a dry, inert atmosphere (e.g., under argon), prepare a stirred suspension of 2.5 equivalents of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add a solution of 1.0 equivalent of the nitrostyrene intermediate (from Step 1) in anhydrous THF dropwise, maintaining the temperature below 10°C.
 - After the addition is complete, allow the mixture to warm to room temperature and then reflux for 8-12 hours.

- Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
- Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.
- Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude DOM freebase.
- The product can be further purified by conversion to its hydrochloride salt and recrystallization.

Protocol 2: In Vitro Receptor Binding Assay

Causality: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ketanserin for 5-HT_{2A}) is incubated with the receptor preparation. The test compound (the synthesized analog) is added at various concentrations to compete for the binding sites. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (K_i).

- Preparation:

- Use cell membranes prepared from HEK293 cells stably expressing the human 5-HT_{2A}, 5-HT_{2B}, or 5-HT_{2C} receptor.
- Prepare a series of dilutions of the test analog in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Incubation:

- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., 1 nM [³H]ketanserin), and the various concentrations of the test analog.
- For determining non-specific binding, use a high concentration of a known non-radiolabeled antagonist (e.g., 10 μM mianserin).
- Incubate at room temperature for 60-90 minutes.

- Termination and Measurement:

- Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing several times with ice-cold assay buffer to separate bound from free radioligand.
- Place the filter discs in scintillation vials with scintillation fluid.
- Quantify the radioactivity bound to the filters using a liquid scintillation counter.

- Data Analysis:
 - Plot the percentage of specific binding against the log concentration of the test analog.
 - Use non-linear regression analysis (e.g., using Prism software) to determine the IC_{50} value (the concentration of analog that displaces 50% of the radioligand).
 - Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

The structure-activity relationship of 2,5-dimethoxyamphetamine analogs is a well-defined field that clearly demonstrates how rational, iterative chemical modifications can profoundly alter pharmacological activity. The key takeaways for researchers are:

- The 4-position is paramount: This position is the primary driver of potency at the 5-HT_{2A} receptor. Lipophilic, metabolically stable groups are favored.
- The 2,5-dimethoxy pattern is essential: This arrangement is critical for the desired psychedelic pharmacology.
- The α -methyl group confers stability: It protects against MAO metabolism, leading to longer-acting compounds.
- Selectivity is a critical challenge: All novel agonists must be rigorously profiled against the 5-HT_{2B} receptor to mitigate the risk of cardiac valvulopathy.

Future research will likely focus on fine-tuning these structures to create "biased agonists"—ligands that preferentially activate specific downstream signaling pathways of the 5-HT_{2A} receptor. This could potentially lead to the development of compounds that retain the

therapeutic neuroplastic effects while minimizing or eliminating the hallucinogenic properties, opening new avenues for psychiatric medicine.[\[10\]](#)

References

- Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. *WIREs Membrane Transport and Signaling*, 1, 559–579. [\[Link\]](#)
- Kaplan, A. A., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Wikipedia contributors. (2023). 2,5-Dimethoxyamphetamine. Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Grokipedia. 2,5-Dimethoxy-4-methylamphetamine. [\[Link\]](#)
- Wikipedia contributors. (2024). 2,5-Dimethoxy-4-methylamphetamine. Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Lophora. (2024). Structure-Activity Relationships of Lophora's selective serotonin 5-HT2A receptor agonists published in the Journal of Medicinal Chemistry. Lophora. [\[Link\]](#)
- Hutsell, B. A., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. *ACS Chemical Neuroscience*, 14(24), 4536–4548. [\[Link\]](#)
- ResearchGate. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Request PDF. [\[Link\]](#)
- Snyder, S. H., Faillace, L., & Hollister, L. (1967). 2,5-dimethoxy-4-methyl-amphetamine (STP): a new hallucinogenic drug. *Science*, 158(3801), 669–670. [\[Link\]](#)
- Yamamoto, T., & Ueki, S. (1975). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. *European Journal of Pharmacology*, 32(2), 156–162. [\[Link\]](#)
- Wikipedia contributors. (2023). DOM-NBOMe. Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Cichoń, M., et al. (2023). Molecular and Medical Aspects of Psychedelics. *International Journal of Molecular Sciences*, 24(24), 17539. [\[Link\]](#)
- Wikipedia contributors. (2024). Substituted amphetamine. Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Schifano, F., et al. (2011). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. *Current Topics in Behavioral Neurosciences*, 9, 15–32. [\[Link\]](#)
- Ho, B. T., et al. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. *Journal of Medicinal Chemistry*, 13(1), 26–30. [\[Link\]](#)
- Walker, S. R., et al. (2023). Introduction to the chemistry and pharmacology of psychedelic drugs. *Australian Journal of Chemistry*, 76(5), 236–257. [\[Link\]](#)

- Hemanth, P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. *Frontiers in Pharmacology*, 14, 1101290. [\[Link\]](#)
- ResearchGate. (1973). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). [Request PDF](#). [\[Link\]](#)
- Polyintell. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [\[Link\]](#)
- Adron, B., et al. (2014).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Structure–activity relationships of serotonin 5-HT2A agonists | Semantic Scholar [[semanticscholar.org](#)]
- 2. researchgate.net [[researchgate.net](#)]
- 3. 2,5-Dimethoxyamphetamine - Wikipedia [[en.wikipedia.org](#)]
- 4. Molecular and Medical Aspects of Psychedelics - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 5. Substituted amphetamine - Wikipedia [[en.wikipedia.org](#)]
- 6. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [[en.wikipedia.org](#)]
- 7. Structure-Activity Relationships of Lophora's selective serotonin 5-HT2A receptor agonists published in the Journal of Medicinal Chemistry - Lophora [[lophora.com](#)]
- 8. grokipedia.com [[grokipedia.com](#)]
- 9. 2,5-dimethoxy-4-methyl-amphetamine (STP): a new hallucinogenic drug - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 10. pubs.acs.org [[pubs.acs.org](#)]
- 11. DOM-NBOMe - Wikipedia [[en.wikipedia.org](#)]
- 12. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at... [[ouci.dntb.gov.ua](#)]
- To cite this document: BenchChem. [Structure-activity relationship of Dimethoxymethamphetamine analogs]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8680141#structure-activity-relationship-of-dimethoxymethamphetamine-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com